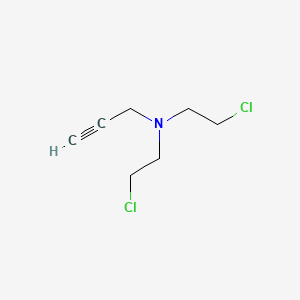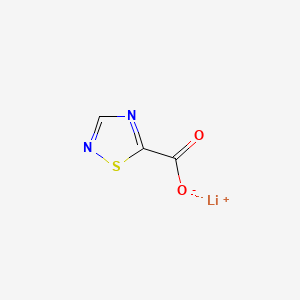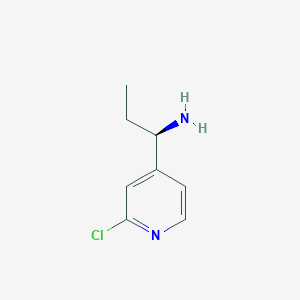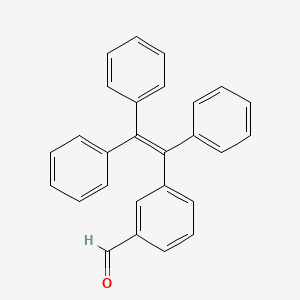
N,N-bis(2-chloroethyl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)prop-2-yn-1-amine is a chemical compound with the molecular formula C7H11Cl2N. It is a colorless liquid with a pungent odor and is known for its high reactivity and toxicity. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of N,N-bis(2-chloroethyl)prop-2-yn-1-amine typically involves a chlorination reaction. The process begins with the preparation of N,N-bis(2-chloroethyl)ethylenediamine, which is then subjected to a chlorination reaction to produce the desired compound. The reaction conditions usually involve the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reaction is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
N,N-bis(2-chloroethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted products
Scientific Research Applications
N,N-bis(2-chloroethyl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of pesticides and herbicides, as well as in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)prop-2-yn-1-amine involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular functions. This interaction can result in cytotoxic effects, making it a potential candidate for use in cancer therapy .
Comparison with Similar Compounds
N,N-bis(2-chloroethyl)prop-2-yn-1-amine can be compared with other similar compounds, such as:
N,N-bis(2-chloroethyl)amine: This compound has similar chemical properties but lacks the prop-2-yn-1-amine moiety, making it less reactive in certain chemical reactions.
N,N-bis(2-chloroethyl)ethylenediamine: This compound is a precursor in the synthesis of this compound and has different reactivity and applications.
N,N-diisopropyl-2-propyn-1-amine: This compound has a similar structure but with different substituents, leading to variations in its chemical behavior and applications
Properties
CAS No. |
5054-37-5 |
|---|---|
Molecular Formula |
C7H11Cl2N |
Molecular Weight |
180.07 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C7H11Cl2N/c1-2-5-10(6-3-8)7-4-9/h1H,3-7H2 |
InChI Key |
VMKZAWDPUXUQAN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
![ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate](/img/structure/B12513565.png)
![1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513576.png)

![2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12513584.png)

![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)


![(2-Carboxyethyl)dimethyl[3-(prop-2-enamido)propyl]azanium](/img/structure/B12513611.png)
![[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonic acid](/img/structure/B12513615.png)


![7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12513635.png)
